4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline
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Overview
Description
4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline is an organic compound that features a quinoline core substituted with a phenyl group and a 3-methylpiperidine-1-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline with 3-methylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or quinoline rings.
Scientific Research Applications
4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 4-(3-Methylpiperidine-1-carbonyl)-2-phenylpyridine
- 4-(3-Methylpiperidine-1-carbonyl)-2-phenylisoquinoline
- 4-(3-Methylpiperidine-1-carbonyl)-2-phenylbenzene
Comparison: Compared to these similar compounds, 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline is unique due to the presence of the quinoline core, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGZFFBJAXYWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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